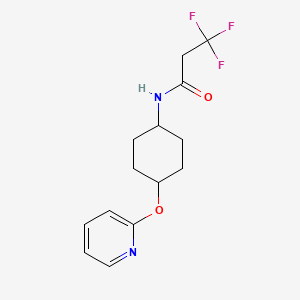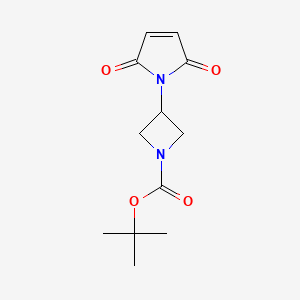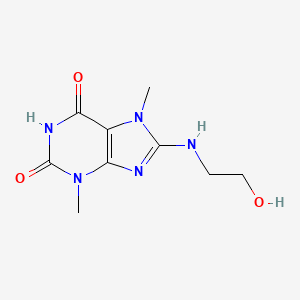
3,3,3-trifluoro-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-trifluoro-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as TFP, and it is a potent inhibitor of a class of enzymes known as bromodomains. Bromodomains are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammatory disorders, and neurological disorders.
Scientific Research Applications
Trifluoromethyl-Substituted Compounds in Synthesis
Trifluoromethyl-substituted compounds are critical in the synthesis of various organic molecules, demonstrating their utility in creating bioactive molecules with potential pharmaceutical applications. For instance, the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide showcases a methodology for producing trifluoromethyl-substituted aminopyrroles, which are valuable in medicinal chemistry (Khlebnikov et al., 2018).
Pyridine-Based Ligands in Luminescence Sensing
Pyridine-based ligands exhibit unique properties in luminescence sensing, particularly in detecting various anions in solution. The study by Piccinelli et al. (2016) highlights the use of Eu3+ complexes with imine-based ligands containing pyridine, demonstrating their effectiveness in luminescence sensing of nitrate, fluoride, and other anions, which could be applied in environmental monitoring and analysis (Piccinelli et al., 2016).
Catalytic Applications
Compounds featuring pyridine and trifluoromethyl groups are pivotal in catalysis, as illustrated by studies on non-heme iron(II) complexes for alkane oxidation catalysis. These complexes, containing pyridine and dimethylamine donors, show potential for the efficient oxidation of alkanes, suggesting applications in synthetic chemistry and industrial processes (Britovsek et al., 2005).
Insecticide Discovery
The discovery of novel insecticides, such as sulfoxaflor, involves the investigation of unique functional groups, including trifluoromethyl. Sulfoxaflor showcases broad-spectrum efficacy against sap-feeding pests, underlining the significance of trifluoromethyl-substituted compounds in developing new classes of insect control agents (Zhu et al., 2011).
properties
IUPAC Name |
3,3,3-trifluoro-N-(4-pyridin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)9-12(20)19-10-4-6-11(7-5-10)21-13-3-1-2-8-18-13/h1-3,8,10-11H,4-7,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXUTZZDEIWOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(F)(F)F)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)



![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)
![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)